1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethoxymethyl group, a phenyl ring, a hydroxycycloheptyl group, and a urea moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxymethyl Group: This step involves the reaction of a phenylmethyl compound with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxymethyl group.
Introduction of the Hydroxycycloheptyl Group: The hydroxycycloheptyl group can be introduced through a Grignard reaction, where a cycloheptanone derivative reacts with a suitable Grignard reagent to form the hydroxycycloheptyl intermediate.
Urea Formation: The final step involves the reaction of the ethoxymethylphenylmethyl intermediate with the hydroxycycloheptyl intermediate in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-(Methoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
- 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycyclohexyl)methyl]urea
- 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycyclooctyl)methyl]urea
Uniqueness
1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[2-(ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-24-14-17-10-6-5-9-16(17)13-20-18(22)21-15-19(23)11-7-3-4-8-12-19/h5-6,9-10,23H,2-4,7-8,11-15H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPQCBNIACDSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1CNC(=O)NCC2(CCCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.